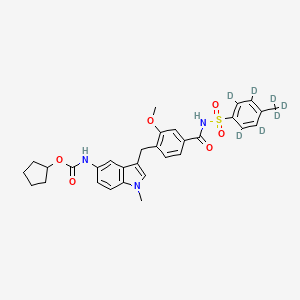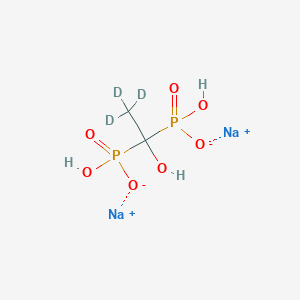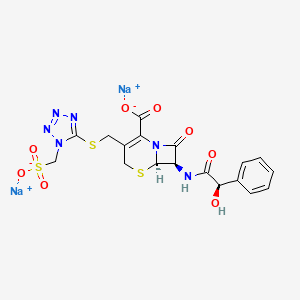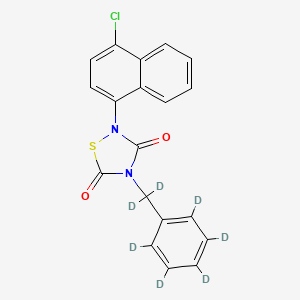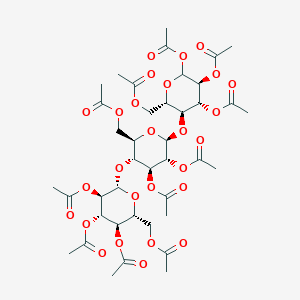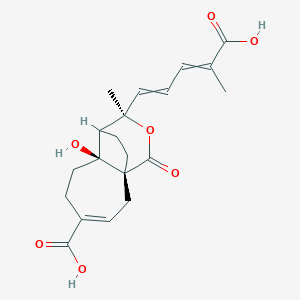
Deacetyldemethylpseudolaric acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido Deacetyldemethylpseudolárico B es un ácido diterpénico derivado de la corteza de la raíz de la planta Pseudolarix amabilis. Este compuesto es un metabolito del glucósido del ácido pseudolárico C2 (PC2) y es conocido por sus significativas actividades biológicas . Tiene una fórmula molecular de C20H24O7 y un peso molecular de 376,40 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido Deacetyldemethylpseudolárico B implica varios pasos, comenzando con la extracción del ácido pseudolárico C2 de la corteza de la raíz de Pseudolarix amabilis. El compuesto se somete a una serie de reacciones químicas, incluyendo hidrólisis y esterificación, para producir ácido Deacetyldemethylpseudolárico B . Las condiciones de reacción generalmente implican el uso de solventes orgánicos y catalizadores para facilitar la transformación.
Métodos de Producción Industrial
La producción industrial del ácido Deacetyldemethylpseudolárico B se basa principalmente en los procesos de extracción y purificación de fuentes naturales. La corteza de la raíz de Pseudolarix amabilis se cosecha, y el compuesto deseado se aísla mediante una combinación de extracción con solvente, cromatografía y técnicas de cristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido Deacetyldemethylpseudolárico B se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones de reacción a menudo implican temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos del ácido Deacetyldemethylpseudolárico B, que pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
El ácido Deacetyldemethylpseudolárico B tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como material de partida para la síntesis de otras moléculas complejas.
Biología: El compuesto se estudia por sus efectos en los procesos celulares y su potencial como agente bioactivo.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluyendo propiedades anticancerígenas y antiinflamatorias.
Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del ácido Deacetyldemethylpseudolárico B implica su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe ciertas enzimas y vías de señalización, lo que lleva a sus efectos biológicos. La estructura del compuesto le permite unirse a receptores y proteínas específicos, modulando su actividad y dando como resultado varias respuestas fisiológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido pseudolárico C2: El compuesto padre del cual se deriva el ácido Deacetyldemethylpseudolárico B.
Ácido pseudolárico A: Otro ácido diterpénico con actividades biológicas similares.
Ácido pseudolárico B: Un compuesto relacionado con características estructurales distintas.
Unicidad
El ácido Deacetyldemethylpseudolárico B es único debido a sus modificaciones estructurales específicas, que confieren actividades biológicas distintas en comparación con sus compuestos relacionados. Su capacidad de someterse a varias reacciones químicas y su amplia gama de aplicaciones en la investigación científica lo convierten en un compuesto valioso para su estudio adicional .
Propiedades
Fórmula molecular |
C20H24O7 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(1R,7S,9R)-9-(4-carboxypenta-1,3-dienyl)-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/t14?,18-,19-,20+/m1/s1 |
Clave InChI |
QPFFEVMIQIJTGZ-NWSAIFGKSA-N |
SMILES isomérico |
CC(=CC=C[C@@]1(C2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
SMILES canónico |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




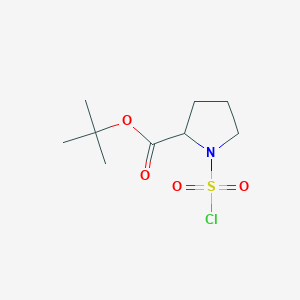
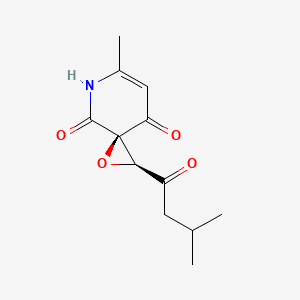
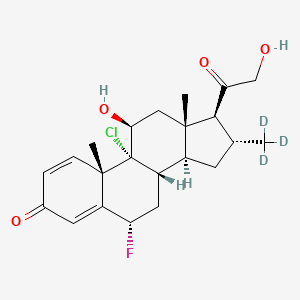
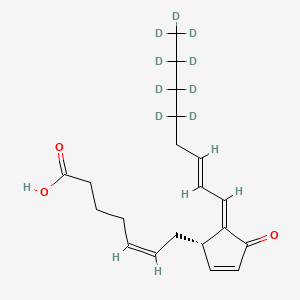
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
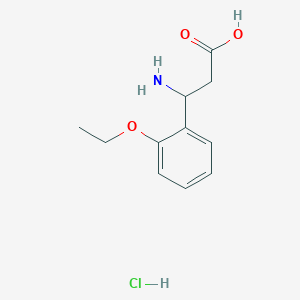
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
